molecular formula C10H14BrNO2S B14911426 n-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide

n-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide

Cat. No.: B14911426
M. Wt: 292.19 g/mol
InChI Key: DXDGQZRLRFHFIG-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide is a synthetic acetamide derivative featuring a 5-bromothiophene ring, a methoxyacetamide backbone, and an N-ethyl substituent. The bromothiophene moiety introduces halogenated aromatic character, while the methoxy group enhances solubility and modulates electronic properties. This compound is structurally analogous to several bioactive molecules, particularly those targeting microbial or anticancer pathways . Its synthesis likely involves reductive amination or alkylation steps, similar to related compounds documented in the literature (e.g., compound C26 in ) .

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-ethyl-2-methoxyacetamide

InChI

InChI=1S/C10H14BrNO2S/c1-3-12(10(13)7-14-2)6-8-4-5-9(11)15-8/h4-5H,3,6-7H2,1-2H3

InChI Key

DXDGQZRLRFHFIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(S1)Br)C(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.

    Formation of the Intermediate: The 5-bromothiophene is then reacted with an appropriate alkylating agent, such as methyl iodide, to form the intermediate 5-bromothiophen-2-ylmethyl.

    Amidation: The intermediate is then subjected to amidation with N-ethyl-2-methoxyacetamide under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

    Substitution: Thiophene derivatives with various substituents.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl compounds.

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Studies: The compound can be used in studies related to its biological activity, such as antimicrobial or anticancer properties.

    Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide and its analogs:

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Reference
This compound 5-Bromothiophen-2-ylmethyl, N-ethyl, 2-methoxyacetamide Likely reductive amination or alkylation (inferred from analogs) Potential antimicrobial/anticancer activity (structurally similar to C26 and Tasisulam Sodium)
C26: N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide 5-Bromothiophen-2-ylmethyl, benzo[d][1,3]dioxole, methylamino group Reductive amination with NaBH(OAc)₃ in THF Tested for antimicrobial activity; bromothiophene enhances halogen bonding
SW-C165: N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide 2-Bromobenzyl instead of bromothiophene, methylamino group Similar reductive amination as C26 Reduced halogenated aromatic character compared to C26; lower lipophilicity
Tasisulam Sodium 5-Bromothiophen-2-yl sulfonyl, dichlorobenzamide Sulfonylation and amidation Antineoplastic agent (LY-573636.Na ); bromothiophene sulfonyl group critical for activity
N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide Thiophen-2-ylmethyl (non-brominated), 5-chloro-2-methoxyphenyl Substitution of bromine with chlorine; thiophene instead of bromothiophene Reduced halogenated aromatic reactivity; potential modulation of target binding
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Nitro group (strong electron-withdrawing), 2-bromoacetamide Bromoacetylation followed by nitration High electrophilicity due to nitro group; limited solubility compared to methoxy derivatives

Key Structural and Functional Insights

Halogenation Effects: The 5-bromothiophene group in the target compound enhances halogen bonding and lipophilicity compared to non-brominated analogs (e.g., thiophen-2-ylmethyl in ). This is critical for interactions with hydrophobic pockets in biological targets .

Substituent Influence: The N-ethyl group in the target compound may improve metabolic stability compared to methyl or benzyl substituents (e.g., C26’s methylamino group) . The methoxyacetamide backbone increases solubility relative to nitro-substituted analogs (e.g., ), which are more prone to aggregation.

Biological Activity: Bromothiophene-containing compounds (e.g., C26 and Tasisulam Sodium) show pronounced antimicrobial and anticancer activity, suggesting the target compound may share similar applications . The absence of a sulfonyl group (cf. Tasisulam Sodium) may limit the target compound’s efficacy in specific anticancer pathways .

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